molecular formula C20H18N2O2S2 B2567582 2-(benzylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868216-67-5

2-(benzylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2567582
CAS No.: 868216-67-5
M. Wt: 382.5
InChI Key: HRCVCDFHVIVWIF-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole (CAS 868216-67-5) is a synthetic hybrid organic compound of significant interest in medicinal chemistry and drug discovery. It features a 4,5-dihydro-1H-imidazole (imidazoline) core, a privileged scaffold recognized for its wide range of biological activities . This core structure is found in compounds with documented antiproliferative properties and is a key component of certain kinase inhibitors, such as the anticancer agent Copanlisib . The molecule is further functionalized with a naphthalene-2-sulfonyl group and a benzylsulfanyl moiety. The strategic incorporation of a sulfonyl group is a common practice in pharmaceutical development, as this functional group is present in many bioactive molecules and can be crucial for target binding and enhancing lipophilicity . This specific molecular architecture makes it a valuable chemical intermediate for designing novel therapeutic agents. Its primary research applications include use as a key precursor in the synthesis of complex hybrid molecules for evaluating anticancer activity across various tumor cell lines . It also serves as a critical building block in biochemical tool development for studying enzyme inhibition mechanisms, particularly against targets like carbonic anhydrase, and for investigating the RAGE (Receptor for Advanced Glycation End-products) signaling pathway, which is implicated in inflammation and cancer . With a molecular formula of C20H18N2O2S2 and a molecular weight of 382.50 g/mol , this compound is supplied for research purposes. This product is intended for laboratory research use only and is not classified as a drug or pharmaceutical compound. It is strictly for use in controlled laboratory settings by qualified professionals and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-benzylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S2/c23-26(24,19-11-10-17-8-4-5-9-18(17)14-19)22-13-12-21-20(22)25-15-16-6-2-1-3-7-16/h1-11,14H,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCVCDFHVIVWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize naphthalene-2-sulfonyl chloride, which can be achieved by reacting naphthalene with chlorosulfonic acid . This intermediate is then reacted with benzyl mercaptan to form the benzylsulfanyl derivative. Finally, the dihydroimidazole ring is introduced through a cyclization reaction involving appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The naphthalene-2-sulfonyl group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield benzylsulfoxide or benzylsulfone, while reduction of the naphthalene-2-sulfonyl group can produce naphthalene derivatives.

Scientific Research Applications

2-(benzylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The naphthalene-2-sulfonyl group may also play a role in binding to specific receptors or proteins, modulating their function. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Imidazole Derivatives

Compound Name Substituents (R1, R2) Biological Activity Key Physicochemical Properties
Target Compound R1: Naphthalene-2-sulfonyl; R2: Benzylsulfanyl Not explicitly reported (in evidence) High lipophilicity (due to naphthalene); potential steric hindrance
2-((2-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazole R1: H; R2: 2-Chlorobenzylthio Not specified Moderate solubility; electron-withdrawing Cl enhances stability
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole R1: Benzenesulfonyl; R2: 3,4-Dichlorobenzylsulfanyl Unreported in evidence Increased hydrophobicity and halogen-mediated target binding
2-[4-(Hexyloxy)phenyl]-4,5-dihydro-1H-imidazole R1: H; R2: 4-Hexyloxyphenyl Quorum sensing inhibition (IC50 = 56.38 µM) Enhanced membrane permeability due to alkoxy chain
Clonidine R1: H; R2: Dichlorophenyl α2-Adrenergic agonist High bioavailability; compact structure

Pharmacophore and Target Interactions

  • Pharmacophore Features : The 4,5-dihydroimidazole core is a common pharmacophore in clonidine-like molecules . The target compound’s sulfonyl and sulfanyl groups may engage in hydrogen bonding or π-π stacking with biological targets, as observed in sulfonamide-based inhibitors .

Biological Activity

The compound 2-(benzylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole represents a significant class of imidazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C₁₅H₁₅N₃O₂S₂
  • Molecular Weight : Approximately 335.43 g/mol
  • Structural Features : The compound features a naphthalene sulfonyl group and a benzyl sulfanyl moiety, contributing to its unique biological profile.

Antimicrobial Properties

Imidazole derivatives, including the one , exhibit notable antimicrobial activity. Studies indicate that compounds with similar structures have shown effectiveness against various bacterial strains and fungi. For instance, research has demonstrated that imidazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anti-inflammatory Effects

The anti-inflammatory properties of imidazole derivatives are well-documented. Compounds with similar structural motifs have been found to inhibit pro-inflammatory cytokines and enzymes like COX-2. In vitro studies suggest that the target compound may also modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis .

Anticancer Activity

Recent investigations into imidazole derivatives have highlighted their potential as anticancer agents. For example, certain analogs have demonstrated the ability to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction. The specific compound may share these properties due to its structural similarities with known anticancer agents .

Case Study 1: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of various imidazole derivatives found that those containing sulfanyl groups exhibited enhanced activity against Escherichia coli and Pseudomonas aeruginosa. The results suggested that the presence of the benzylsulfanyl group significantly contributed to the antibacterial potency .

Case Study 2: Anti-inflammatory Mechanisms

In a controlled experiment evaluating the anti-inflammatory effects of several imidazole derivatives, it was found that compounds similar to this compound significantly reduced levels of TNF-alpha and IL-6 in human monocytes. This study underscores the potential of this compound in treating inflammatory diseases .

Research Findings

Biological ActivityObserved EffectsReferences
AntimicrobialInhibition of Staphylococcus aureus and C. albicans
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
AnticancerInduction of apoptosis in cancer cell lines

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